molecular formula C12H24N2 B1396512 1-(Cyclohexylmethyl)-3-methylpiperazine CAS No. 1339077-78-9

1-(Cyclohexylmethyl)-3-methylpiperazine

Cat. No. B1396512
M. Wt: 196.33 g/mol
InChI Key: BJQGWYRXMVYOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylmethyl)-3-methylpiperazine is a chemical compound with the molecular formula C11H22N2. It has a molecular weight of 182.31 g/mol . This compound is part of the Thermo Scientific brand product portfolio .


Molecular Structure Analysis

The molecular structure of 1-(Cyclohexylmethyl)-3-methylpiperazine can be represented by the SMILES notation: C(C1CCCCC1)N1CCNCC1 . This notation provides a way to represent the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

1-(Cyclohexylmethyl)-3-methylpiperazine is a colorless liquid with a density of 0.938 g/mL. It has a boiling point of 230°C to 231°C and a flash point of 87°C (189°F). Its refractive index is 1.495 .

Scientific Research Applications

Alkyl Derivatives of 1,3,5-Triazine as Histamine H4 Receptor Ligands

A study by Łażewska et al. (2019) focused on designing, synthesizing, and evaluating alkyl-1,3,5-triazinyl-methylpiperazines, including compounds similar to 1-(Cyclohexylmethyl)-3-methylpiperazine. These compounds showed affinity for the human histamine H4 receptor (hH4R) and demonstrated antinociceptive activity in vivo, suggesting their potential in pain relief and inflammation treatment (Łażewska et al., 2019).

Metabolism Study of a Novel Anticancer Compound

Jiang et al. (2007) researched the metabolism of TM208, a newly synthesized compound with anticancer properties, in rat bile. The study identified several metabolites, one of which included a structure similar to 1-(Cyclohexylmethyl)-3-methylpiperazine. This research is significant in understanding the metabolism and potential therapeutic applications of similar compounds (Jiang et al., 2007).

Synthesis of Multi-component Hydrogen-bonding Salts

Yu et al. (2015) synthesized multi-component hydrogen-bonding salts using 1-methylpiperazine, a compound structurally related to 1-(Cyclohexylmethyl)-3-methylpiperazine. This study reveals the potential of such compounds in creating novel supramolecular architectures, which could have implications in materials science and crystal engineering (Yu et al., 2015).

ABCB1 Inhibitors for Cancer Treatment

Research by Colabufo et al. (2008) involved synthesizing compounds linked to N-4-methylpiperazine for inhibiting ABCB1 activity, a protein often associated with drug resistance in cancer cells. This study suggests the potential use of 1-(Cyclohexylmethyl)-3-methylpiperazine derivatives in overcoming drug resistance in cancer treatment (Colabufo et al., 2008).

Synthesis and Characterization of Organic-Inorganic Hybrid Material

Gatfaoui et al. (2017) synthesized and characterized an inorganic-organic hybrid material using 1-methylpiperazine, a compound structurally related to 1-(Cyclohexylmethyl)-3-methylpiperazine. This material showed potential antioxidant properties and stability, indicating its applicability in various fields, including material science and pharmacology (Gatfaoui et al., 2017).

Safety And Hazards

This compound is classified as causing serious eye damage and may cause respiratory irritation. It is also a combustible liquid . Therefore, it should be handled with care, avoiding contact with skin and eyes, and used only in well-ventilated areas away from open flames.

properties

IUPAC Name

1-(cyclohexylmethyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGWYRXMVYOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylmethyl)-3-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclohexylmethyl)-3-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(Cyclohexylmethyl)-3-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(Cyclohexylmethyl)-3-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(Cyclohexylmethyl)-3-methylpiperazine
Reactant of Route 5
1-(Cyclohexylmethyl)-3-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(Cyclohexylmethyl)-3-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.